molecular formula C12H12N2O2S B2808890 2-(Benzylamino)-5-methyl-1,3-thiazole-4-carboxylic acid CAS No. 1545838-59-2

2-(Benzylamino)-5-methyl-1,3-thiazole-4-carboxylic acid

Cat. No. B2808890
CAS RN: 1545838-59-2
M. Wt: 248.3
InChI Key: ODWMWCGSPZBQCN-UHFFFAOYSA-N
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Description

“2-(Benzylamino)-5-methyl-1,3-thiazole-4-carboxylic acid” is a complex organic compound. It contains a benzylamine group, a thiazole ring, and a carboxylic acid group . The benzylamine group consists of a benzyl group (a benzene ring attached to a CH2 group) attached to an amine functional group (NH2) . The thiazole ring is a type of heterocyclic compound that contains both sulfur and nitrogen in the ring . The carboxylic acid group (COOH) is a common functional group in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The benzylamine group would likely contribute to the compound’s basicity, while the carboxylic acid group would contribute to its acidity . The thiazole ring, being aromatic, could contribute to the compound’s stability .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzylamine group, being basic, could participate in acid-base reactions . The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification . The thiazole ring might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of both basic (benzylamine) and acidic (carboxylic acid) groups could influence its solubility and reactivity . The aromatic thiazole ring could contribute to its stability and possibly its color .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. Studies could also investigate its environmental impact and ways to mitigate any potential hazards .

properties

IUPAC Name

2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-8-10(11(15)16)14-12(17-8)13-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWMWCGSPZBQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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